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Compound of Interest

Compound Name: Propylamine Hydroiodide

CAS No.: 14488-45-0

Cat. No.: B1434584

Get Quote

Technical Whitepaper: Propylamine Hydroiodide – Synthesis, Characterization, and

Stoichiometric Precision

Executive Summary
Propylamine Hydroiodide (PAI), with a molecular weight of 187.02 g/mol , has emerged as a

critical organic halide salt in materials science, specifically for defect passivation in Perovskite

Solar Cells (PSCs). While its primary utility lies in optoelectronics, the principles of its

synthesis, salt formation, and solid-state characterization are directly transferable to

pharmaceutical salt selection workflows.

This guide moves beyond basic physical constants to address the operational implications of

molecular weight: stoichiometry. In both doping perovskite lattices and synthesizing

pharmaceutical intermediates, a deviation in mass balance due to impurities or hydration can

lead to catastrophic device failure or yield loss. This document provides a self-validating

framework for synthesizing, verifying, and utilizing PAI with high precision.
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The precise molecular weight is the anchor for all stoichiometric calculations. For PAI, the

theoretical value must be reconciled with experimental realities (hygroscopicity).

Property Value / Description

IUPAC Name Propan-1-amine hydroiodide

CAS Number 14488-45-0

Chemical Formula
(or

)

Molecular Weight 187.02 g/mol

Appearance White to off-white crystalline powder

Solubility
Highly soluble in water, ethanol, DMF, DMSO;

sparingly soluble in diethyl ether.[1]

Melting Point
~280 °C (Decomposition often precedes melting

in air)

Hygroscopicity
Moderate. Critical Note: Absorbed water shifts

the effective mass, altering stoichiometry.

The Stoichiometric Imperative
In perovskite engineering (e.g.,

), PAI is often added at low molar percentages (e.g., 0.5 – 5 mol%). If the PAI reagent is wet or
impure, the actual molar concentration of the propylammonium cation (

) introduced is lower than calculated.

Scenario: Using 98% pure PAI (2% water) without correction.

Result: A 2% deficit in surface passivation sites, leading to unpassivated iodide vacancies

and non-radiative recombination centers.
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Objective: Synthesize anhydrous Propylamine Hydroiodide (>99.5% purity) suitable for

electronic-grade applications.

Reagents Required
Propylamine (

): >99%, redistilled if yellow.

Hydroiodic Acid (

): 57 wt.% aqueous solution (stabilized).[2]

Solvent: Ethanol (Absolute) and Diethyl Ether (Anhydrous).

Apparatus: Rotary evaporator, Ice bath, Schlenk line (optional for drying).

Step-by-Step Methodology
Thermodynamic Control (Ice Bath):

Place 50 mL of Ethanol in a round-bottom flask submerged in an ice bath (

).

Add Propylamine (1.0 eq) slowly. Reasoning: The reaction with acid is highly exothermic;

heat control prevents oxidation of the amine.

Acid Addition:

Add Hydroiodic Acid (1.05 eq, slight excess) dropwise under vigorous stirring.

Observation: The solution may turn slightly yellow due to trace

formation; this will be removed later.

Stir for 2 hours at

, then allow to warm to room temperature for 1 hour.
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Solvent Removal:

Use a rotary evaporator at

under reduced pressure to remove ethanol and water.

Endpoint: A wet, yellowish solid residue remains.

Purification (Recrystallization):

Dissolve the residue in a minimum amount of hot Ethanol (

).

Cool to room temperature, then add cold Diethyl Ether until the solution becomes turbid.

Refrigerate at

overnight. The PAI will crystallize as white needles/plates.

Washing & Drying:

Filter the crystals and wash 3x with cold Diethyl Ether (removes excess

and unreacted amine).

Critical Step: Dry in a vacuum oven at

for 24 hours. Store in a desiccator or glovebox.

Visual Workflow: Synthesis Logic
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Figure 1: Step-by-step synthesis workflow emphasizing thermal control and purification to

ensure stoichiometric integrity.
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Part 3: Analytical Validation (Self-Validating
Systems)
To trust the molecular weight of 187.02 in your calculations, you must validate the material's

identity and purity.

H-NMR Spectroscopy (Identity)
Solvent: DMSO-d6.

Expected Signals:

0.9 ppm (triplet, 3H,

)

1.6 ppm (multiplet, 2H,

)

2.8 ppm (triplet, 2H,

)

7.5+ ppm (broad singlet, 3H,

)

Validation: Integration ratio must be 3:2:2:3. Deviations in the ammonium proton integral

suggest incomplete protonation or moisture exchange.

Argentometric Titration (Purity)
Method: Potentiometric titration with

.

Logic: Measures the Iodide (

) content directly.
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Calculation:

If Purity < 99%, recrystallize. If Purity > 100%, the sample is likely wet (water has lower

MW than PAI, artificially inflating the apparent molarity if mass is used as basis) or

contains excess HI. Correction: Wet sample would lower the purity calculation if assuming

dry mass. Purity > 100% usually implies presence of a lower MW impurity (like Ammonium

Iodide) or weighing error.

Part 4: Applications in Research
A. Perovskite Solar Cells (Passivation)
PAI is a "bulky" organic cation. Unlike Methylammonium (

), Propylammonium (

) is too large to fit into the 3D perovskite lattice cage. Instead, it acts at the surface and grain
boundaries.

Mechanism:

Defect Healing:

from PAI fills iodide vacancies (

).

Steric Barrier: The hydrophobic propyl chain (

) orients outward, repelling moisture and preventing degradation.

Dimensionality Engineering: Forms a 2D (

) capping layer on top of the 3D perovskite, reducing non-radiative recombination.

B. Pharmaceutical Salt Selection
While PAI itself is rarely an API, it serves as a model for hydroiodide salt screens.

Why Hydroiodides? HI is a strong acid (
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). It can protonate very weak bases where HCl or Mesylate might fail.

Risk: Iodides are prone to oxidation (

, turning yellow). PAI stability testing (stress testing at

) provides data on oxidative stability of aliphatic amine hydroiodides.

Visual Mechanism: Surface Passivation

Perovskite Surface Defect
(Iodide Vacancy)

Vacancy Filling
(I- occupies vacancy)

 Treatment with PAI

PAI Solution
(PA+ and I- ions)

 Donates I-

Steric Shielding
(Propyl chains repel H2O)

 PA+ Cation Adsorption

Enhanced Stability &
Reduced Recombination

Click to download full resolution via product page

Figure 2: Mechanism of action for Propylamine Hydroiodide in stabilizing Perovskite films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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